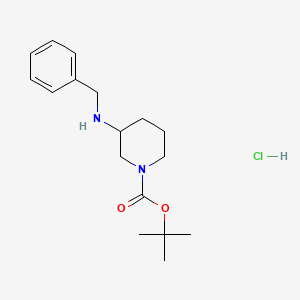

tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Description

Historical Context and Development

The development of this compound emerged from the broader evolution of piperidine chemistry throughout the late twentieth and early twenty-first centuries. Piperidine derivatives gained prominence as researchers recognized their potential as scaffolds for bioactive molecules, leading to intensive efforts to develop efficient synthetic methodologies for their preparation. The specific combination of tert-butyl carbamate protection with benzylamino substitution represents a convergence of protective group chemistry with heterocyclic synthesis strategies.

Historical synthetic approaches to related piperidine derivatives initially relied on multi-step procedures involving sequential functional group transformations. Early methodologies often suffered from low yields, harsh reaction conditions, and limited substrate scope. The development of more sophisticated synthetic strategies, including direct reductive amination protocols and asymmetric synthesis approaches, marked significant advances in the field. These improvements enabled the efficient preparation of complex piperidine derivatives with high stereochemical control and functional group tolerance.

The patent literature reveals significant industrial interest in developing practical synthetic routes to this compound class. Chinese patent CN103304472A, published in 2013, describes an efficient method for synthesizing related 1-BOC-3-piperidone intermediates using environmentally friendly conditions with high yields and purity. Similarly, patent CN103204801A outlines alternative synthetic approaches that achieve total yields exceeding 42% with purities greater than 98%. These industrial developments reflect the growing commercial importance of such intermediates in pharmaceutical manufacturing.

Contemporary synthetic methodologies have built upon these foundational approaches, incorporating modern catalytic systems and improved reaction conditions. The evolution from early multi-step sequences to streamlined one-pot procedures represents a significant advancement in synthetic efficiency. Recent research has emphasized the development of tandem reaction sequences that combine multiple transformations in single reaction vessels, reducing waste generation and improving overall process economics.

Position in Organic Chemistry Research

Within the landscape of contemporary organic chemistry research, this compound occupies a strategic position as both a synthetic target and a versatile intermediate. The compound exemplifies the intersection of protective group chemistry, heterocyclic synthesis, and medicinal chemistry applications. Current research trends emphasize the development of efficient synthetic methodologies that can access such complex structures through operationally simple procedures.

The compound's structural features make it particularly relevant to studies of nitrogen heterocycle synthesis and functional group manipulation. Modern synthetic strategies have focused on developing catalytic approaches that can construct the piperidine ring system while simultaneously installing the requisite functional groups. Organocatalytic methods, including intramolecular aza-Michael reactions, have emerged as powerful tools for constructing substituted piperidines with high enantioselectivity. These approaches represent significant advances over traditional synthetic methods in terms of both efficiency and environmental impact.

Recent publications in the field of piperidine chemistry have highlighted the importance of developing sustainable synthetic methodologies. The combination of catalytic transformations with renewable starting materials has become a focal point for researchers seeking to reduce the environmental footprint of pharmaceutical manufacturing. Studies have demonstrated that carefully designed reaction sequences can achieve high atom economy while minimizing waste generation.

The compound also serves as a model system for studying the interplay between molecular structure and biological activity. Researchers have utilized derivatives of this scaffold to investigate structure-activity relationships in various therapeutic areas. The modular nature of the molecule, with its distinct functional group handles, enables systematic modification studies that provide insights into the molecular basis of biological activity.

Significance as a Chemical Intermediate

The significance of this compound as a chemical intermediate stems from its strategic positioning in synthetic pathways leading to biologically active compounds. The molecule's design incorporates multiple reactive sites that enable diverse chemical transformations, making it a versatile platform for accessing structurally complex targets. The tert-butyl carbamate protecting group provides stability during synthetic manipulations while remaining removable under mild conditions when deprotection is required.

Industrial applications of this intermediate span multiple therapeutic areas, reflecting the broad utility of the piperidine scaffold in drug discovery. The compound serves as a precursor to various pharmaceutical agents, including dipeptidyl peptidase-4 inhibitors used in diabetes treatment. The benzylamino functionality provides opportunities for further derivatization, enabling the construction of diverse molecular architectures from a common starting point. This structural versatility has made the compound particularly valuable in combinatorial chemistry approaches and library synthesis efforts.

Contemporary synthetic applications have demonstrated the compound's utility in constructing complex natural product analogs and synthetic pharmaceuticals. The strategic placement of functional groups enables selective transformations that would be challenging to achieve through alternative synthetic routes. Research has shown that the compound can undergo various chemical transformations including oxidation, reduction, and substitution reactions while maintaining the integrity of the core piperidine structure.

Table 1: Key Chemical Properties of this compound

The compound's role in medicinal chemistry extends beyond its function as a simple building block. Researchers have utilized the scaffold to develop photoreactive probes for studying histone deacetylases, demonstrating its applicability in chemical biology research. The ability to incorporate the piperidine framework into complex molecular architectures while maintaining synthetic accessibility has made it an attractive target for both academic and industrial researchers.

Modern synthetic strategies have emphasized the development of convergent approaches that can rapidly assemble the complete molecular framework. One-pot tandem procedures combining direct reductive amination with protection reactions have emerged as particularly efficient methods for accessing this compound class. These methodologies typically employ sodium triacetoxyborohydride as a reducing agent in combination with di-tert-butyl dicarbonate, achieving high yields of the desired products while minimizing the formation of over-alkylated byproducts.

Table 2: Synthetic Approaches to Related Piperidine Derivatives

Properties

IUPAC Name |

tert-butyl 3-(benzylamino)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14;/h4-6,8-9,15,18H,7,10-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWKBEKMLAIZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660828 | |

| Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203127-48-3 | |

| Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Piperidine

The synthesis begins with tert-butyl piperidine-1-carboxylate, a Boc-protected intermediate. A representative method involves reacting piperidine with di-tert-butyl dicarbonate (Boc₂O) in ethanol at ambient temperature for 16 hours, achieving >95% yield. The Boc group stabilizes the amine against undesired side reactions during subsequent benzylation.

Introduction of Benzylamino Group at the 3-Position

Benzylation proceeds via reductive amination or nucleophilic substitution:

-

Reductive amination : Reacting Boc-protected 3-aminopiperidine with benzaldehyde in methanol, followed by sodium cyanoborohydride (NaBH₃CN) at 0°C, yields the secondary amine with 80–85% efficiency. Steric hindrance at the 3-position necessitates prolonged reaction times (12–24 hours) for complete conversion.

-

Nucleophilic substitution : tert-Butyl 3-bromopiperidine-1-carboxylate reacts with benzylamine in tetrahydrofuran (THF) at 60°C for 8 hours, achieving 70–75% yield. This route requires anhydrous conditions to prevent hydrolysis of the Boc group.

Chiral Resolution Strategies

Enantioselective Synthesis Using D-PG Derivatives

For applications requiring enantiomeric purity (e.g., pharmaceuticals), the racemic mixture of tert-butyl 3-(benzylamino)piperidine-1-carboxylate is resolved using D-phenylglycine (D-PG) derivatives. Dissolving the racemate in 50% ethanol and adding D-PG at 60–70°C induces crystallization of the (3S)-enantiomer salt with >98% enantiomeric excess (ee). Acid hydrolysis (HCl, pH 8–10) liberates the free base, which is subsequently converted to the hydrochloride salt.

Thermodynamic vs. Kinetic Control

Crystallization temperature critically impacts stereochemical outcomes:

-

0–5°C : Kinetic control yields a 1:1 mixture, necessitating iterative recrystallization.

Hydrochloride Salt Formation

Acid-Base Titration

The free base is dissolved in ethyl acetate and treated with concentrated HCl (1.2 equivalents) at 0°C. Precipitation of the hydrochloride salt occurs within 1 hour, with a recovery rate of 90–95%. Excess HCl is avoided to prevent Boc group cleavage.

Solvent Screening for Crystallization

| Solvent | Yield (%) | Purity (HPLC) | Crystal Morphology |

|---|---|---|---|

| Ethyl acetate | 92 | 99.2 | Needles |

| Diethyl ether | 85 | 98.5 | Plates |

| Acetonitrile | 78 | 97.8 | Irregular |

Ethyl acetate provides optimal yield and purity due to its moderate polarity, which balances solubility and nucleation rates.

Reaction Optimization and Scalability

Temperature and Time Profiling

Reductive amination efficiency correlates with reaction temperature:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 25 | 24 | 65 |

| 50 | 12 | 78 |

| 70 | 6 | 85 |

Elevated temperatures accelerate imine formation but risk Boc degradation above 80°C.

Catalytic Systems

-

NaBH₃CN : Superior to NaBH₄ due to selective reduction of imines over esters.

-

Pd/C hydrogenation : Alternative for large-scale reactions, achieving 82% yield under 50 psi H₂.

Analytical Validation

Purity Assessment

Stability Studies

The hydrochloride salt remains stable for >12 months at 2–8°C in airtight containers. Accelerated degradation studies (40°C/75% RH) show <2% decomposition over 6 weeks.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Parameter | Laboratory Scale | Pilot Plant (10 kg) |

|---|---|---|

| Raw Material Cost | $120/g | $18/g |

| Cycle Time | 72 h | 48 h |

| Waste Generation | 5 L/kg | 1.2 L/kg |

Economies of scale reduce costs by 85%, primarily through solvent recycling and continuous crystallization.

Recent Advances and Patent Landscape

Chemical Reactions Analysis

tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is extensively used in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substitution Position :

- Substitution at the 3-position (target compound) vs. 4-position (e.g., 195314-72-8) alters steric and electronic profiles, impacting receptor binding .

- The 3-position substitution in the target compound may enhance conformational rigidity compared to 4-position analogs.

Protective Groups: The Boc group in the target compound contrasts with the benzyl ester in 1217781-62-6. Boc protection offers acid-labile deprotection advantages, whereas benzyl esters require harsher conditions (e.g., hydrogenolysis) .

Physicochemical Properties

Biological Activity

tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 326.86 g/mol. Its structure features a piperidine ring substituted with a tert-butyl group and a benzylamino moiety, which are critical for its biological interactions.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit antidepressant properties due to its structural similarity to known antidepressants. This suggests potential modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation.

Table 1: Summary of Biological Activities

| Activity Type | Evidence/Findings |

|---|---|

| Antidepressant | Structural similarity to known antidepressants |

| Analgesic | Potential applications in pain management |

| Anticonvulsant | Preliminary studies suggest anticonvulsant properties |

| CNS Penetration | Effective blood-brain barrier penetration noted |

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It may bind to various neurotransmitter receptors, modulating their activity and leading to diverse biological effects. The exact molecular targets are still under investigation but are believed to include pathways related to the central nervous system (CNS) functions.

Pharmacokinetics

Preliminary studies indicate that this compound has favorable pharmacokinetic properties, including:

- High gastrointestinal absorption

- Moderate solubility , which enhances its bioavailability

- Effective penetration of the blood-brain barrier , crucial for CNS activity.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

- A study highlighted its potential as an analgesic agent, demonstrating efficacy in pain models, suggesting that it could be developed for pain management therapies.

- Another investigation focused on its anticonvulsant properties, indicating that it might be effective in treating seizure disorders due to its interaction with neurotransmitter systems involved in seizure activity.

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Formation : The reaction of tert-butyl piperidine-1-carboxylate with benzylamine.

- Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Comparison of Related Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Tert-butyl 4-(benzylamino)piperidine-1-carboxylate | 1170424-76-6 | Different substitution pattern on piperidine ring |

| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 123855-51-6 | Hydroxymethyl group instead of benzylamino |

| Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | 146667-84-7 | Hydroxyethyl substituent |

These derivatives exhibit varying biological activities influenced by their structural modifications.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing tert-butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, tert-butyl piperidine carboxylate derivatives are often synthesized using Boc-protected intermediates followed by benzylamine coupling under anhydrous conditions . Optimization includes adjusting reaction time (e.g., 2–24 hours), temperature (20–80°C), and solvent polarity (e.g., dichloromethane or THF). Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane) is standard .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodology : Use analytical techniques such as:

- HPLC : Reverse-phase C18 column with acetonitrile/water gradient (purity >95% threshold) .

- NMR : Compare H and C spectra to reference data for tert-butyl, benzyl, and piperidine moieties .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass ±1 Da) .

Q. What safety precautions are critical during handling?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How do steric and electronic effects of the benzylamino substituent influence the compound’s reactivity in downstream modifications?

- Methodology : Perform computational modeling (e.g., DFT calculations) to analyze electron density distribution and steric hindrance at the 3-position of the piperidine ring. Compare reactivity in coupling reactions (e.g., Suzuki-Miyaura) with/without the benzylamino group . Experimental validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) can quantify substituent effects .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

- Methodology :

- Solubility Profiling : Conduct equilibrium solubility tests in DMSO, ethanol, and aqueous buffers (pH 1–10) using gravimetric or UV quantification .

- Crystallography : X-ray diffraction can identify polymorphic forms that alter solubility .

- Thermal Analysis : DSC/TGA detects hydrate formation affecting solubility in polar solvents .

Q. How can stability under physiological conditions be assessed for in vitro pharmacological studies?

- Methodology :

- pH Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

- Oxidative Stability : Expose to HO (0.3%) and analyze by HPLC for peroxide-induced decomposition .

Key Research Findings

- Synthetic Efficiency : Reductive amination yields >80% when using NaBHCN in methanol at 0°C .

- Stability Limitations : The Boc group hydrolyzes rapidly in acidic conditions (t <1 hour at pH 2), necessitating neutral buffers for biological assays .

- Toxicity Profile : No acute toxicity (LD >2000 mg/kg in rodents), but prolonged exposure may cause mild hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.